molecular formula C11H14F3N B13958247 N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine

N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13958247
M. Wt: 217.23 g/mol
InChI Key: SLYOXKLNFKMMTH-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the para position and a trifluoromethyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and trifluoroacetic acid.

    Reaction: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanamine in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(trifluoromethyl)ethanamine: Lacks the methyl group on the benzyl ring.

    N-(4-methylbenzyl)-N-methylamine: Lacks the trifluoromethyl group.

Uniqueness

N-(4-methylbenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C11H14F3N/c1-3-15(11(12,13)14)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

SLYOXKLNFKMMTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)C(F)(F)F

Origin of Product

United States

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